EUROPIUM BORIDE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Europium boride is a compound with the chemical formula EuB₆. It is known for its interesting physical and chemical properties, including antiferromagnetism below 6 K, low thermal expansion coefficient, good thermal conductivity, high hardness, high wear resistance, excellent corrosion and oxidation resistance at high temperatures, and a high melting point of 2933 K . These properties make this compound a candidate material for control rod applications in nuclear reactors due to its high neutron absorption cross-sections and ability to accommodate helium atoms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Europium boride can be synthesized through various methods:

Solid-State Method: This involves the reduction of europium oxide (Eu₂O₃) by boron or boron carbide.

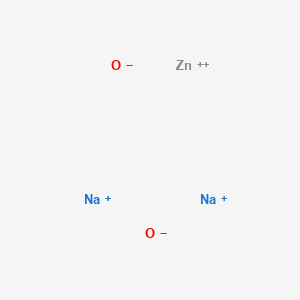

Solid-State Reaction: Nanocrystalline this compound can be synthesized by reacting europium oxide with sodium borohydride (NaBH₄) over a temperature range of 1173–1473 K.

Electrochemical Synthesis: This method uses a molten salt over a temperature range of 973–1023 K.

Industrial Production Methods: The industrial production of this compound typically involves high-temperature solid-state reactions due to the high melting point of the compound. The choice of reducing agents and reaction conditions can vary based on the desired purity and particle size of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, especially at high temperatures, leading to the formation of europium oxide and boron oxide.

Reduction: The compound can be reduced back to its elemental forms under specific conditions.

Substitution: this compound can participate in substitution reactions where boron atoms are replaced by other elements.

Common Reagents and Conditions:

Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.

Reduction: Requires strong reducing agents such as hydrogen or carbon at high temperatures.

Substitution: Involves the use of other elements or compounds that can replace boron atoms in the lattice structure.

Major Products:

Oxidation: Europium oxide (Eu₂O₃) and boron oxide (B₂O₃).

Reduction: Elemental europium and boron.

Substitution: Various boride compounds depending on the substituting element.

Wissenschaftliche Forschungsanwendungen

Europium boride has several scientific research applications due to its unique properties:

Nuclear Industry: Used in control rods for nuclear reactors due to its high neutron absorption cross-sections.

Material Science: Studied for its thermal and mechanical properties, making it suitable for high-temperature and wear-resistant applications.

Electrocatalysis: Investigated for its potential in electrocatalytic applications due to its structural and electronic properties.

Wirkmechanismus

The mechanism by which europium boride exerts its effects is primarily related to its electronic structure and bonding properties. The compound’s high neutron absorption cross-sections are due to the presence of europium and boron atoms, which can capture neutrons effectively. The thermal and mechanical properties are attributed to the strong covalent bonding between europium and boron atoms, which provides stability and resistance to high temperatures and wear .

Vergleich Mit ähnlichen Verbindungen

- Gadolinium Boride (GdB₄)

- Terbium Boride (TbB₄)

- Lanthanum Hexaboride (LaB₆)

Comparison:

- Gadolinium Boride and Terbium Boride: These compounds share similar properties with europium boride, such as high hardness and thermal stability. this compound has a higher neutron absorption cross-section, making it more suitable for nuclear applications .

- Lanthanum Hexaboride: Known for its excellent electron emission properties, lanthanum hexaboride is widely used in cathode materials. This compound, on the other hand, is more focused on applications requiring high neutron absorption and thermal stability .

This compound stands out due to its unique combination of high neutron absorption, thermal stability, and mechanical strength, making it a valuable material in various high-performance applications.

Eigenschaften

CAS-Nummer |

12008-05-8 |

|---|---|

Molekularformel |

B6Eu |

Molekulargewicht |

216.83 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,9,18,25-tetrazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),4,6,8,11,13,15,17,19,21,23-dodecaene](/img/structure/B1143916.png)

![(E)-tert-Butyl 4-(hydroxyimino)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1143927.png)